8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Key structural features include:
- Position 1 and 7: Methyl groups, which enhance metabolic stability and modulate steric interactions.
- Position 8: A 2-(2-hydroxyethoxy)ethyl chain, likely improving aqueous solubility compared to purely lipophilic substituents.
This compound’s design balances lipophilicity (via the naphthyl group) and solubility (via the hydroxyethoxyethyl chain), making it a candidate for further optimization in drug discovery.
Properties
IUPAC Name |
6-[2-(2-hydroxyethoxy)ethyl]-4,7-dimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-16-14-28-20-21(25-23(28)27(16)10-12-33-13-11-30)26(2)24(32)29(22(20)31)15-18-8-5-7-17-6-3-4-9-19(17)18/h3-9,14,30H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJIWYIBLRUJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the naphthalen-1-ylmethyl group: This step often involves alkylation reactions using naphthalen-1-ylmethyl halides.
Attachment of the hydroxyethoxyethyl side chain: This can be done through etherification reactions using 2-(2-hydroxyethoxy)ethyl halides.
Industrial Production Methods
For industrial-scale production, the synthesis needs to be optimized for yield, purity, and cost-effectiveness. This often involves:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are crucial factors.
Use of catalysts: Catalysts can enhance reaction rates and selectivity.
Purification techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Examples include potassium permanganate and chromium trioxide.
Reducing agents: Common reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution reagents: Halides, acids, and bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazo[2,1-f]purine Core : Achieved through cyclization reactions using appropriate precursors.
- Introduction of the Naphthalen-1-ylmethyl Group : Often involves alkylation reactions with naphthalen-1-ylmethyl halides.
- Attachment of the Hydroxyethoxyethyl Side Chain : This is accomplished through etherification reactions with 2-(2-hydroxyethoxy)ethyl halides.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Can yield oxidized derivatives.
- Reduction : Modifies functional groups, such as converting ketones to alcohols.
- Substitution Reactions : Introduces new functional groups via nucleophilic or electrophilic substitution.
Medicinal Chemistry
This compound is being explored for its potential therapeutic applications due to its structural characteristics. It may interact with specific biological targets, modulating pathways relevant to disease processes.
Biological Research
As a probe, it can be utilized to study various biological interactions and pathways. Its unique structure allows for the investigation of molecular mechanisms in cellular contexts.
Materials Science
Given its distinctive properties, this compound may serve as a foundation for developing new materials with specialized functionalities, such as drug delivery systems or sensors.
Mechanism of Action
The mechanism of action of 8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Receptor Affinity and Selectivity
Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethylimidazo[2,1-f]purine-2,4-dione)
- Key Differences: R8: A dihydroisoquinoline-linked butyl group (lipophilic) vs. the target’s hydrophilic hydroxyethoxyethyl chain. R3: Methyl group vs. the target’s naphthylmethyl.
- Biological Activity :
- High affinity for serotonin receptors (5-HT1A, 5-HT6, 5-HT7) and dopamine D2 receptors.
- Inhibits phosphodiesterase PDE4B1 (IC50 = 0.45 µM) and PDE10A.
- Implications : The target compound’s hydroxyethoxyethyl group may reduce off-target receptor binding while maintaining PDE inhibition.
3-(2-Chlorobenzyl)-1,7-dimethylimidazo[2,1-f]purine-2,4-dione (Patent Example)
- Key Differences :
- R3 : 2-Chlorobenzyl (moderate hydrophobicity) vs. naphthylmethyl (bulkier, more hydrophobic).
- Biological Activity :
- Inhibits TGF-β, a cytokine implicated in fibrosis and cancer.
- Implications : The target’s naphthylmethyl group may enhance binding to hydrophobic pockets in TGF-β or related kinases but could reduce solubility.
8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenylimidazo[2,1-f]purine-2,4-dione (Compound 70)
- Key Differences: R7: p-Cyanophenyl (electron-withdrawing) vs. the target’s methyl. R8: 2-Methoxyphenyl (aromatic) vs. hydroxyethoxyethyl.
- Synthesis : Prepared via acid-catalyzed cyclization (H2SO4, reflux), yielding 67% product.
- Implications : Aromatic R7/R8 groups may improve kinase selectivity but reduce solubility.
Solubility and Pharmacokinetic Considerations
The target compound’s 2-(2-hydroxyethoxy)ethyl chain at R8 distinguishes it from analogs with purely hydrophobic substituents (e.g., butyl, aryl). This group introduces hydrogen-bonding capacity, likely enhancing aqueous solubility—a critical factor for oral bioavailability. For example:
- Compound 46 (8-butyl-7-(2-trifluoromethylphenyl)-...) utilizes a butyl chain at R8, which reduces solubility but may enhance membrane permeability.
Biological Activity
Chemical Structure and Properties
The compound 8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule characterized by its unique imidazo[2,1-f]purine core structure. Its molecular formula is C24H25N5O4, with a molecular weight of approximately 425.49 g/mol. The compound features multiple functional groups that may contribute to its biological activity, including hydroxyethoxy and naphthalenylmethyl substituents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Preliminary studies suggest that it may modulate signaling pathways related to inflammation and cancer progression. The exact targets and mechanisms remain under investigation but may involve inhibition of key enzymes or receptors associated with these pathways.
Pharmacological Applications
Research indicates potential applications in medicinal chemistry , where the compound could serve as a therapeutic agent due to its unique structural features. It has been studied for:
- Anti-inflammatory properties : Initial studies suggest it may reduce pro-inflammatory cytokines and nitric oxide production in stimulated macrophages, indicating a potential role in managing inflammatory diseases .
- Antitumor activity : The compound's ability to inhibit cell proliferation in various cancer cell lines has been explored, pointing towards its utility in cancer therapy .
In Vitro Studies
In vitro experiments have demonstrated that the compound can affect cell viability and induce apoptosis in certain cancer cell lines. For example:
- Cell Viability Assays : MTT assays revealed that concentrations of the compound significantly reduced the viability of cancer cells after 24 hours of treatment.
- Cytokine Production : The compound has been shown to modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW264.7 macrophages .
Case Studies
Several case studies have highlighted the compound's potential:
- Study on Anti-inflammatory Effects : A study investigated the effects of the compound on LPS-induced inflammation in RAW264.7 cells, showing a significant reduction in NO production and pro-inflammatory cytokines at higher concentrations (10 µg/mL and 100 µg/mL) compared to controls .
- Antitumor Activity Assessment : Research focused on the cytotoxic effects of the compound against various cancer cell lines indicated that it could effectively inhibit tumor growth through apoptosis induction mechanisms .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
